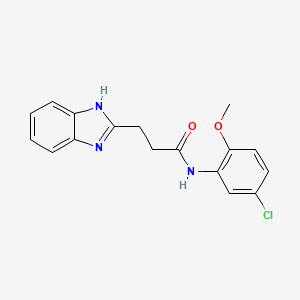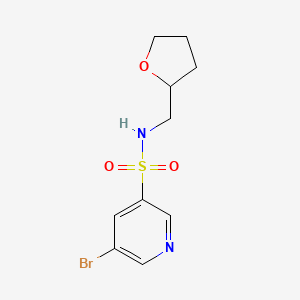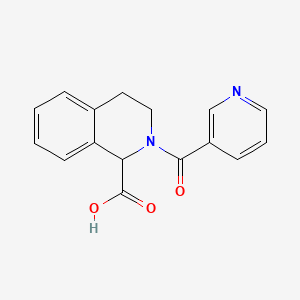
3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, angiogenesis, and inflammation. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins such as Bax. It has also been shown to inhibit angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide in lab experiments is its potential applications in various fields such as cancer therapy, antimicrobial activity, and anti-inflammatory properties. Additionally, its synthesis method is relatively simple and can be easily scaled up for larger quantities. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as an antimicrobial agent, particularly against multidrug-resistant microorganisms. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for potential clinical use.
Synthesemethoden
The synthesis of 3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide involves the reaction of 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetic acid with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide has been studied for its potential applications in various fields such as cancer therapy, antimicrobial activity, and as an anti-inflammatory agent. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also demonstrated antimicrobial activity against various microorganisms such as Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-23-15-7-6-11(18)10-14(15)21-17(22)9-8-16-19-12-4-2-3-5-13(12)20-16/h2-7,10H,8-9H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZSCZXYZXUURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)


![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)





![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)

![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)
![3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)